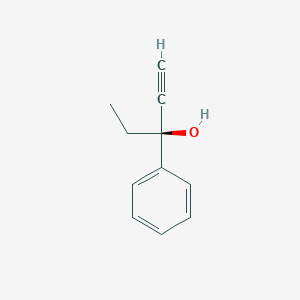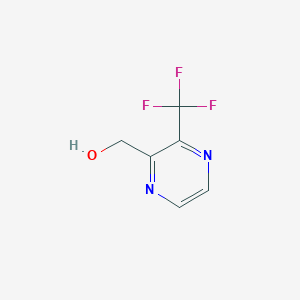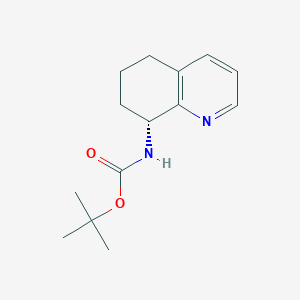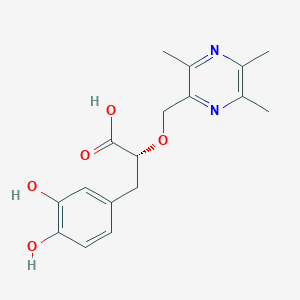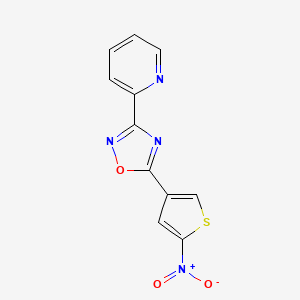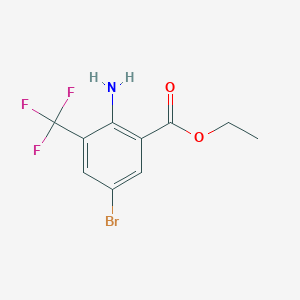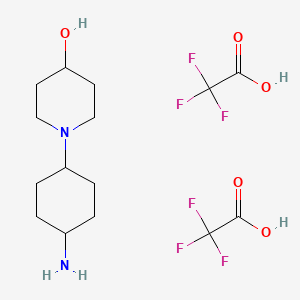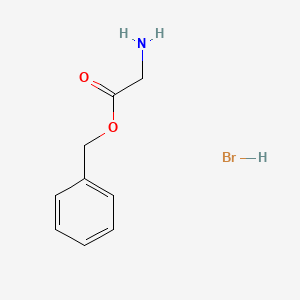
Benzyl glycinate hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl glycinate hydrobromide is a chemical compound derived from glycine, an amino acid, and benzyl alcohol. It is commonly used in organic synthesis and pharmaceutical chemistry as an intermediate for the preparation of various compounds. The hydrobromide salt form enhances its solubility and stability, making it easier to handle and use in different applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl glycinate hydrobromide can be synthesized through the esterification of glycine with benzyl alcohol, followed by the formation of the hydrobromide salt. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The resulting benzyl glycinate is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, allows for efficient large-scale production. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl glycinate hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl glyoxylate.
Reduction: Reduction reactions can convert it into benzyl glycine.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed
Oxidation: Benzyl glyoxylate
Reduction: Benzyl glycine
Substitution: Various substituted benzyl glycinates, depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl glycinate hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in studies involving amino acid metabolism and enzyme kinetics.
Medicine: It serves as a precursor for the development of pharmaceutical agents, including drugs targeting neurological disorders.
Industry: this compound is employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of benzyl glycinate hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active compounds. The hydrobromide salt form enhances its solubility and bioavailability, facilitating its uptake and utilization in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl glycinate hydrochloride
- Benzyl glycine
- Glycine benzyl ester
Uniqueness
Benzyl glycinate hydrobromide is unique due to its enhanced solubility and stability compared to other similar compounds. The hydrobromide salt form allows for easier handling and use in various applications, making it a preferred choice in both research and industrial settings.
Propriétés
Formule moléculaire |
C9H12BrNO2 |
|---|---|
Poids moléculaire |
246.10 g/mol |
Nom IUPAC |
benzyl 2-aminoacetate;hydrobromide |
InChI |
InChI=1S/C9H11NO2.BrH/c10-6-9(11)12-7-8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H |
Clé InChI |
SXQGIYFFSNHFSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CN.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


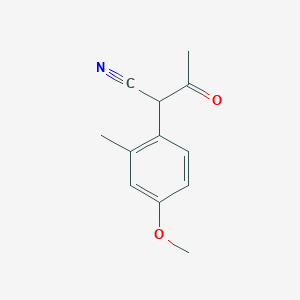
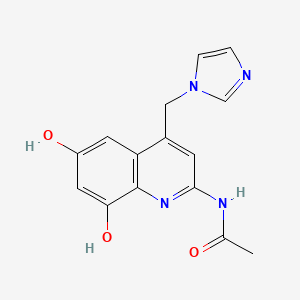
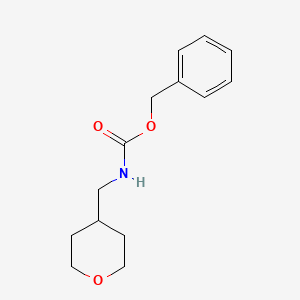
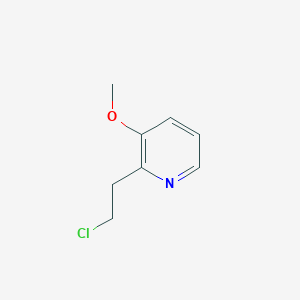
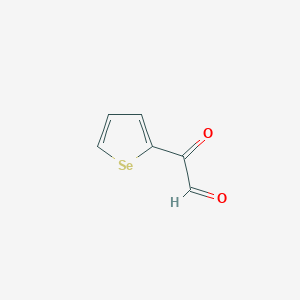
![1-(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)ethanone](/img/structure/B12974313.png)
